

Application Notes and Protocols: 3-Piperazinobenzisothiazole Hydrochloride in Ziprasidone Synthesis

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Compound of Interest

Compound Name: 3-Piperazinobenzisothiazole
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of **3-piperazinobenzisothiazole hydrochloride** as a key intermediate in the production of the atypical antipsychotic drug, Ziprasidone. The protocols outlined below are intended for research and development purposes.

Introduction

Ziprasidone is a potent antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The synthesis of Ziprasidone involves the coupling of two primary building blocks: a substituted oxindole moiety and a benzisothiazole piperazine group.[3][4] **3-Piperazinobenzisothiazole hydrochloride** serves as a crucial intermediate, providing the latter of these two fragments.[5] The purity and yield of this intermediate are critical for the efficient and cost-effective manufacturing of the final active pharmaceutical ingredient (API).

Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

The synthesis of **3-piperazinobenzisothiazole hydrochloride** is typically achieved through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine.^{[6][7]} The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

Materials:

- Anhydrous piperazine
- t-Butanol
- 3-Chloro-1,2-benzisothiazole
- Toluene
- Isopropanol
- Concentrated hydrochloric acid
- 50% aqueous sodium hydroxide
- Water

Equipment:

- Round bottom flask equipped with a mechanical stirrer, thermometer, condenser with nitrogen inlet, and a pressure-equalizing dropping funnel.
- Oil bath
- Filtration apparatus
- Vacuum oven

Procedure:

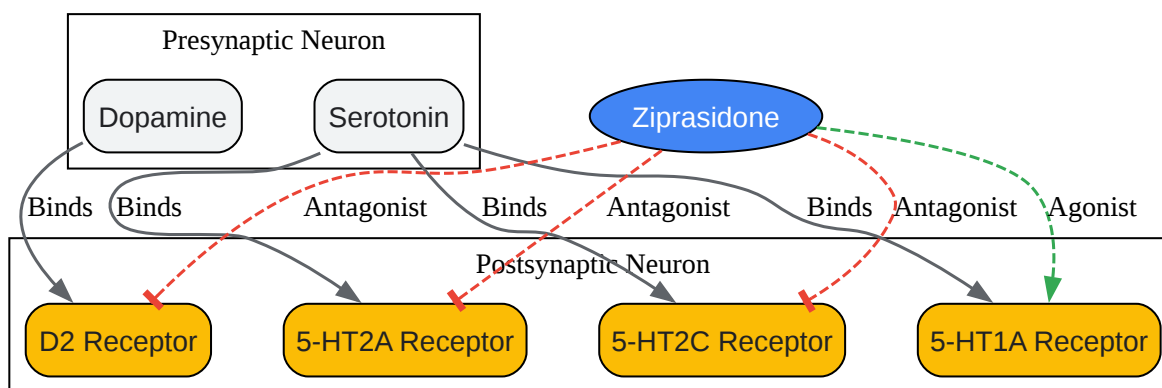
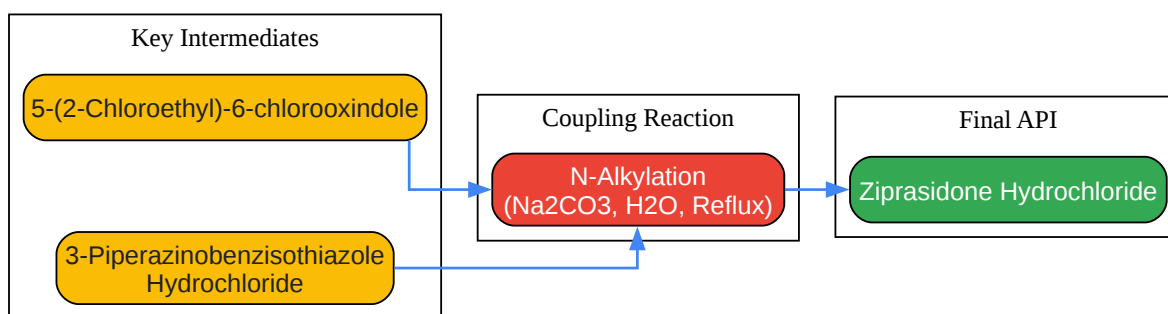
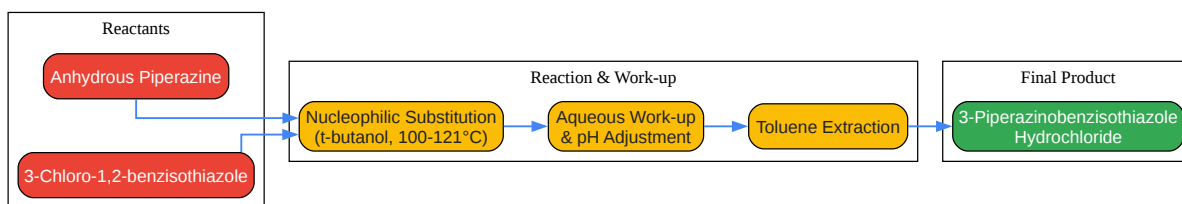
- Reaction Setup: In a dry 300 mL round bottom flask, combine anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL).[6]
- Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[6]
- Addition of 3-Chloro-1,2-benzisothiazole: Dissolve 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL).[6] Slowly add this solution to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C to control the exothermic reaction.[6]
- Reflux: After the addition is complete, heat the yellow solution to reflux (approximately 121°C) and maintain for 24 hours.[6] Monitor the reaction completion by thin-layer chromatography.[6]
- Work-up:
 - Cool the reaction mixture to 85°C and add 120 mL of water.[6]
 - Filter the resulting turbid solution and wash the filter cake with a 1:1 solution of t-butanol/water (60 mL).[6]
 - Combine the filtrate and washings. Adjust the pH to 12.2 with 50% aqueous sodium hydroxide.[6]
 - Extract the aqueous solution with toluene (200 mL, then 100 mL).[6]
 - Combine the toluene layers, wash with water (75 mL), and concentrate to a volume of 90 mL under vacuum at 48°C.[6]
- Salt Formation and Isolation:
 - Add isopropanol (210 mL) to the concentrated toluene solution.[6]
 - Slowly adjust the pH to 3.8 by the dropwise addition of concentrated hydrochloric acid (approximately 7.6 mL).[6]
 - Cool the resulting slurry to 0°C and stir for 45 minutes.[6]

- Filter the slurry and wash the filter cake with cold isopropanol (50 mL).[6]
- Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[6]

Quantitative Data Summary:

Reactant/Product	Molecular Weight (g/mol)	Amount	Moles	Yield
3-Chloro-1,2-benzisothiazole	169.62	19.45 g	0.11	-
Anhydrous Piperazine	86.14	49.4 g	0.57	-
3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride	255.77	23.59 g	-	80%

Synthesis Workflow Diagram:



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